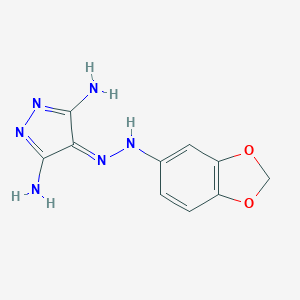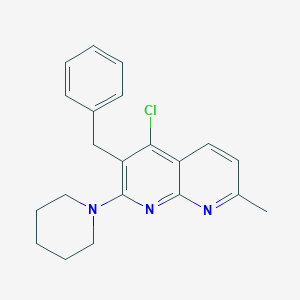![molecular formula C16H17N7O3 B292310 ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292310.png)
ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been studied extensively for its potential use in the treatment of various diseases.
作用機序
The mechanism of action of ethyl (ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Ethyl (ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, regulate blood sugar levels, improve insulin sensitivity, and have neuroprotective properties.
実験室実験の利点と制限
The advantages of using ethyl (ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments include its potential use in the treatment of various diseases and its ability to inhibit certain enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its lack of full understanding of its mechanism of action and the need for further research to fully understand its potential uses.
将来の方向性
There are several future directions for the study of ethyl (ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate. These include further studies on its mechanism of action, its potential use in the treatment of various diseases, and its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to determine the optimal dosage and administration of this compound for maximum therapeutic benefit.
合成法
The synthesis of ethyl (ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate involves the reaction of an ethyl ester with 3-methoxybenzaldehyde and hydrazine hydrate in the presence of a catalyst. The resulting compound is then treated with a pyrazolone derivative to form the final product.
科学的研究の応用
Ethyl (ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. This compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential use in the treatment of diabetes by regulating blood sugar levels and improving insulin sensitivity. Additionally, this compound has been shown to have neuroprotective properties and may be useful in the treatment of Alzheimer's disease.
特性
分子式 |
C16H17N7O3 |
|---|---|
分子量 |
355.35 g/mol |
IUPAC名 |
ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H17N7O3/c1-3-26-16(24)11-8-19-15-12(13(17)22-23(15)14(11)18)21-20-9-5-4-6-10(7-9)25-2/h4-8,18,20H,3H2,1-2H3,(H2,17,22)/b18-14?,21-12+ |
InChIキー |
QTKXENHQVLQJSY-HUFHNVPLSA-N |
異性体SMILES |
CCOC(=O)C1=CN=C2/C(=N/NC3=CC(=CC=C3)OC)/C(=NN2C1=N)N |
SMILES |
CCOC(=O)C1=CN=C2C(=NNC3=CC(=CC=C3)OC)C(=NN2C1=N)N |
正規SMILES |
CCOC(=O)C1=CN=C2C(=NNC3=CC(=CC=C3)OC)C(=NN2C1=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-amino-4-[2-(2-fluorophenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292228.png)
![5-amino-4-[2-(1,3-benzodioxol-5-yl)hydrazinyl]pyrazol-3-one](/img/structure/B292229.png)
![5-amino-4-[2-(3-methoxyphenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292231.png)

![(3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292233.png)


![4-Chloro-3,7-dimethyl-2-(1-piperidinyl)[1,8]naphthyridine](/img/structure/B292237.png)
![(3Z)-2-amino-7-imino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292239.png)
![(3Z)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292240.png)
![(3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292241.png)
![1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292246.png)
![1-[4-[(3-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292247.png)
![(3E)-3-[(2-fluorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292250.png)